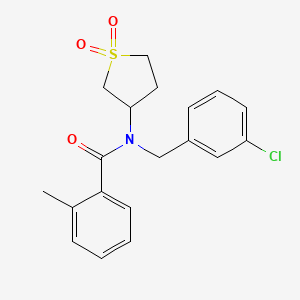
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C19H20ClNO3S and its molecular weight is 377.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide is a complex organic compound that belongs to the class of benzamides. Its unique structural features, including a chlorobenzyl moiety and a tetrahydrothiophene ring with a sulfone group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C21H18ClNO5S
- Molecular Weight : 431.89 g/mol
- CAS Number : 578722-29-9
The compound's structure includes:
- A chlorobenzyl group , which may enhance lipophilicity and facilitate membrane penetration.
- A tetrahydrothiophene ring with a sulfone functional group (1,1-dioxide), which is often associated with increased biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Many benzamide derivatives have been studied for their potential to inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound's structural characteristics suggest it may possess antimicrobial activity against various pathogens.
- Insecticidal Effects : Similar compounds have shown efficacy against insect vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies on related compounds suggest several potential pathways:
- Enzyme Inhibition : Compounds containing the tetrahydrothiophene moiety may inhibit specific enzymes involved in cellular processes, such as kinases or proteases.
- Cell Cycle Arrest : Some analogs have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of related compounds:
Case Study: Anticancer Activity
In a study evaluating various benzamide derivatives for their anticancer effects, it was found that specific structural modifications significantly enhanced their potency against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of the chlorobenzyl group was noted to improve binding affinity to target proteins involved in tumor growth regulation.
Case Study: Insecticidal Activity
Another study focused on the synthesis of compounds with structural similarities to this compound demonstrated that certain derivatives exhibited effective larvicidal activity against Aedes aegypti. The most effective compounds had LC50 values significantly lower than traditional insecticides, indicating a potential for developing new pest control agents.
Eigenschaften
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-14-5-2-3-8-18(14)19(22)21(17-9-10-25(23,24)13-17)12-15-6-4-7-16(20)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQXPVMTJOHVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














